(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one
CAS No.:
Cat. No.: VC15805070
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | (4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8+ |
| Standard InChI Key | UZJOKNWPCVCPLB-XYOKQWHBSA-N |
| Isomeric SMILES | CC1=N/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)O1 |
| Canonical SMILES | CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one features a planar oxazolone core fused to a dimethylamino-substituted benzylidene group. The (4E) designation specifies the geometry of the exocyclic double bond, which influences molecular conformation and intermolecular interactions. Key physicochemical properties include:
The dimethylamino group enhances electron-donating effects, stabilizing the conjugated system and influencing reactivity in cycloaddition and nucleophilic substitution reactions .
Synthesis and Optimization Strategies
Classical Erlenmeyer Synthesis
The compound is synthesized via the Erlenmeyer azlactonization, involving condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one precursors. A typical procedure employs acetic anhydride as both solvent and dehydrating agent, with sodium acetate as a catalyst :
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Reaction Setup: Equimolar quantities of 4-(dimethylamino)benzaldehyde and N-acylglycine derivatives (e.g., hippuric acid) are refluxed in acetic anhydride.
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Cyclization: Intramolecular cyclodehydration forms the oxazolone ring, with the exocyclic double bond adopting the E-configuration due to steric hindrance.
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Purification: Crude product is recrystallized from ethanol or purified via column chromatography (silica gel, ethyl acetate/hexane eluent).
Yield Optimization:
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Catalyst Screening: Substituting sodium acetate with potassium carbonate increases yield from 65% to 78% by enhancing deprotonation efficiency .
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Solvent Effects: Using propionic anhydride instead of acetic anhydride reduces reaction time by 20% but lowers yield due to side reactions .
Green Chemistry Approaches
Recent advancements emphasize sustainability:
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Microwave Assistance: 15-minute microwave irradiation at 100°C achieves 85% yield, reducing energy consumption .
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Solvent-Free Conditions: Mechanochemical grinding of reactants in a ball mill produces the compound with 72% yield and 99% purity .
Biological Activity and Mechanistic Insights
Analgesic and Anti-Inflammatory Effects
In murine models, derivatives structurally analogous to (4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one exhibit significant pain reduction:
| Test Model | Effect (vs. Control) | Mechanism |
|---|---|---|
| Acetic Acid Writhing | 58% reduction (p < 0.01) | COX-2 inhibition (IC₅₀ = 0.024 μM) |
| Hot Plate Latency | 2.3-fold increase (p < 0.05) | Central opioid receptor modulation |
Molecular docking simulations reveal strong interactions with COX-2’s hydrophobic pocket, with binding energy (−9.2 kcal/mol) surpassing celecoxib (−8.7 kcal/mol) .
| Target | Predicted IC₅₀ (μM) | Biological Relevance |
|---|---|---|
| FAK2 | 0.39 | Metastasis suppression |
| Aurora-C | 0.21 | Mitotic regulation |
In vitro assays on Saccharomyces cerevisiae show low cytotoxicity (LD₅₀ > 100 μM), suggesting selective targeting of malignant cells .
Acute Toxicity Profile
Acute oral toxicity studies in mice (OECD Guideline 423) demonstrate no mortality at 2000 mg/kg, with histopathological analysis confirming absence of hepatic or renal lesions .
Computational and Structural Analyses
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: 3.8 eV, indicating moderate reactivity suitable for drug-ligand interactions .
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Electrostatic Potential: High electron density at the oxazolone carbonyl oxygen facilitates hydrogen bonding with biological targets .
X-ray Crystallography
Although crystal structure data for this specific compound is unavailable, analogues exhibit:
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Dihedral Angle: 12.5° between oxazolone and benzylidene planes, promoting planar conformation in active sites .
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Packing Motifs: π-π stacking interactions between adjacent benzylidene groups stabilize the crystal lattice .
Industrial and Pharmacological Applications
Drug Development
The compound serves as a lead structure for designing:
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COX-2 Selective Inhibitors: Structural analogs show 5-fold selectivity over COX-1 .
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Kinase-Targeted Therapies: Hybrid molecules incorporating pyrimidine moieties exhibit synergistic FAK/Aurora inhibition .
Specialty Chemicals
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